GRL018-21

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C30H25FN4O5 |

|---|---|

分子量 |

540.5 g/mol |

IUPAC 名称 |

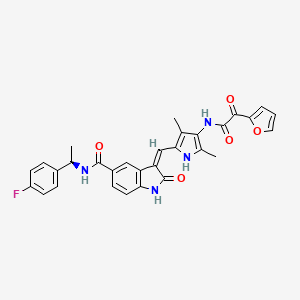

(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide |

InChI |

InChI=1S/C30H25FN4O5/c1-15-24(32-17(3)26(15)35-30(39)27(36)25-5-4-12-40-25)14-22-21-13-19(8-11-23(21)34-29(22)38)28(37)33-16(2)18-6-9-20(31)10-7-18/h4-14,16,32H,1-3H3,(H,33,37)(H,34,38)(H,35,39)/b22-14-/t16-/m1/s1 |

InChI 键 |

XZQGQUXPVUGRQK-LRSOKBAUSA-N |

手性 SMILES |

CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)/C=C\3/C4=C(C=CC(=C4)C(=O)N[C@H](C)C5=CC=C(C=C5)F)NC3=O |

规范 SMILES |

CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)C=C3C4=C(C=CC(=C4)C(=O)NC(C)C5=CC=C(C=C5)F)NC3=O |

产品来源 |

United States |

Foundational & Exploratory

GRL018-21: A Selective GRK5 Inhibitor for Research and Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of human diseases, including heart failure, cardiac hypertrophy, and various cancers. Its role extends from the canonical desensitization of G protein-coupled receptors (GPCRs) at the cell membrane to non-canonical functions within the nucleus, where it can modulate gene transcription associated with pathological states. The development of selective inhibitors for GRK5 is crucial for dissecting its specific physiological and pathological roles and for advancing novel therapeutic strategies. GRL018-21 is a recently developed, potent, and highly selective, non-covalent inhibitor of GRK5. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways in which GRK5 is involved.

Introduction to GRK5 and this compound

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of GPCR signaling. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues in its intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor and its subsequent internalization.

GRK5, a member of the GRK4 subfamily, is ubiquitously expressed, with particularly high levels in the heart, lung, and placenta. Beyond its canonical role in GPCR desensitization, GRK5 possesses a nuclear localization sequence that allows it to translocate to the nucleus in response to certain stimuli. In the nucleus, GRK5 can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), thereby influencing gene transcription programs associated with cardiac hypertrophy.[1] This dual functionality of GRK5 in both membrane-associated and nuclear signaling pathways makes it a compelling target for therapeutic intervention.

This compound is a novel, potent, and highly selective small-molecule inhibitor of GRK5.[2][3] It was developed from a sunitinib-derived pyrrole-indolinone scaffold and exhibits a non-covalent mechanism of action.[4] Structural studies have revealed that this compound interacts with a key cysteine residue (Cys474) in the active site of GRK5, a feature that contributes to its high selectivity over other kinases, including the closely related GRK2.[1][4]

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, detailing its inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against GRK5

| Parameter | Value | Species/Form | Notes |

| IC50 | 10 nM | Not specified | Highly potent inhibitor of GRK5.[2][3] |

| IC50 | 48 nM | Human GRK5 (wild-type) | Dose-dependent inhibition.[4] |

| IC50 | 56 nM | Bovine GRK5 (wild-type) | Similar potency against bovine ortholog.[4] |

| IC50 | 160 nM | Bovine GRK5 (C474S mutant) | Reduced potency against the C474S mutant, highlighting the importance of this residue for binding.[4] |

Table 2: Kinase Selectivity of this compound

| Kinase | Selectivity Fold (over GRK5) | Notes |

| GRK2 | >100,000-fold | Demonstrates exceptional selectivity against the closely related GRK2.[1] |

Note: A comprehensive kinase selectivity panel profiling this compound against a broad range of kinases is not publicly available at this time.

Table 3: Kinetic Parameters of this compound

| Parameter | Value | Notes |

| KI | 0.7 µM | Represents the equilibrium dissociation constant of the inhibitor-enzyme complex.[4] |

| k_inact_ | 6.9 min⁻¹ | Represents the maximal rate of inactivation.[4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound and other GRK5 inhibitors. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a GRK5 inhibitor using a luminescence-based assay that measures ADP production.

Materials:

-

Recombinant human GRK5 enzyme

-

GRK5 substrate (e.g., casein or a specific peptide substrate)

-

ATP

-

This compound or other test compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of inhibitor solution (or DMSO for control).

-

2 µL of GRK5 enzyme solution.

-

2 µL of a mixture containing the substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Hypertrophy Assay in Cardiomyocytes

This protocol describes a method to assess the anti-hypertrophic effects of a GRK5 inhibitor in a cellular model.

Materials:

-

Neonatal rat ventricular myocytes (NRVMs) or other suitable cardiomyocyte cell line

-

Cell culture medium and supplements

-

Angiotensin II (Ang II) or other hypertrophic agonist

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Primary antibody against a sarcomeric protein (e.g., α-actinin)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and imaging software

Procedure:

-

Cell Culture and Treatment: Plate cardiomyocytes and allow them to adhere. Induce quiescence by serum starvation for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Hypertrophic Stimulation: Stimulate the cells with a hypertrophic agonist (e.g., 1 µM Ang II) for 24-48 hours. Include appropriate vehicle controls.

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a suitable blocking buffer.

-

Incubate with the primary antibody against α-actinin.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of individual cardiomyocytes using imaging software. A statistically significant reduction in cell surface area in the this compound treated, Ang II-stimulated cells compared to the Ang II-only treated cells indicates an anti-hypertrophic effect.

X-ray Crystallography of GRK5 in Complex with an Inhibitor

This protocol provides a general workflow for determining the crystal structure of GRK5 bound to an inhibitor.

Materials:

-

Purified, homogenous GRK5 protein (a catalytically inactive mutant such as GRK5_D311N may be used to prevent hyperphosphorylation)

-

This compound or other inhibitor

-

Crystallization screens and reagents

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

-

Protein-Inhibitor Complex Formation: Incubate the purified GRK5 protein with a molar excess of the inhibitor.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.

-

Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data and determine the three-dimensional structure of the GRK5-inhibitor complex using molecular replacement and subsequent model building and refinement software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving GRK5 and a typical experimental workflow for characterizing a selective GRK5 inhibitor like this compound.

GRK5 Signaling Pathways

Caption: Overview of GRK5 signaling pathways.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the development of selective probes for studying the multifaceted roles of GRK5. Its high potency and exceptional selectivity over GRK2 make it an invaluable tool for researchers in cardiovascular disease, oncology, and other fields where GRK5 signaling is implicated. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in laboratory settings and to support ongoing efforts in the discovery and development of novel GRK5-targeted therapeutics. Further characterization, including comprehensive kinome profiling and evaluation in a broader range of cellular and in vivo models, will continue to elucidate the full potential of this promising inhibitor.

References

- 1. Covalent fragment mapping of KRasG12C revealed novel chemotypes with in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unime.it [iris.unime.it]

- 3. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]

GRL018-21: A Comprehensive Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRL018-21 is a novel, potent, and highly selective small molecule inhibitor of G protein-coupled receptor kinase 5 (GRK5). This document provides a detailed overview of the biological activity, target profile, and underlying mechanisms of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting GRK5 with this compound.

Introduction

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Specifically, GRKs phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins, which desensitize the receptor and attenuate downstream signaling. Among the GRK family, GRK5 has emerged as a significant therapeutic target due to its involvement in various pathological processes, including heart failure, cardiac hypertrophy, and certain cancers.

This compound has been identified as a leading inhibitor of GRK5, demonstrating exceptional potency and selectivity. Its development represents a significant advancement in the quest for selective GRK5 modulators, offering a valuable tool for both basic research and potential therapeutic applications.

Quantitative Data

The inhibitory activity of this compound has been characterized through rigorous in vitro kinase assays. The following table summarizes the key quantitative data available for this compound.

| Target | Parameter | Value | Selectivity | Reference |

| GRK5 | IC50 | 10 nM | >100,000-fold vs. GRK2 | [1][2][3][4] |

| GRK2 | IC50 | >1,000,000 nM | - | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biological Target and Signaling Pathway

The primary biological target of this compound is G protein-coupled receptor kinase 5 (GRK5) .

GRK5 Signaling Pathway

GRK5 is centrally involved in the regulation of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins. This activation also exposes phosphorylation sites on the intracellular loops and C-terminal tail of the receptor. GRK5 is then recruited to the activated receptor, where it catalyzes the phosphorylation of these sites.

Phosphorylated GPCRs serve as high-affinity binding sites for arrestin proteins. The binding of arrestin to the receptor sterically hinders its interaction with G proteins, effectively terminating G protein-mediated signaling. This process, known as homologous desensitization, is a critical feedback mechanism to prevent overstimulation of GPCR pathways.

Beyond its canonical role in GPCR desensitization, GRK5 can also translocate to the nucleus and other cellular compartments to phosphorylate non-receptor substrates, thereby influencing a broader range of cellular processes.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as GRK5.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of GRK5.

Materials:

-

Recombinant human GRK5 enzyme

-

Kinase substrate (e.g., casein or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (test compound)

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer to obtain a range of concentrations.

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the kinase substrate, and the various concentrations of this compound. A control reaction with no inhibitor (vehicle control) should also be prepared.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a tracer amount of [γ-³²P]ATP to each tube.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose paper strip. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper strips extensively with a wash buffer (e.g., 1% phosphoric acid) to remove any unbound [γ-³²P]ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate on each paper strip using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent and selective inhibitor of GRK5, a key regulator of GPCR signaling implicated in various diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and to further investigate the biological roles of GRK5. The exceptional selectivity of this compound makes it a valuable pharmacological tool for dissecting the specific functions of GRK5 in complex biological systems. Future studies will likely focus on evaluating the efficacy of this compound in preclinical models of heart failure, cancer, and other GRK5-associated pathologies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]

The Multifaceted Roles of G Protein-Coupled Receptor Kinase 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in cellular signaling. While initially characterized for its canonical function in the desensitization of G protein-coupled receptors (GPCRs), emerging evidence has unveiled a far more complex and multifaceted role for GRK5. This kinase is now recognized as a critical regulator in a variety of physiological and pathological processes, including cardiac function, cancer progression, and inflammation. Its ability to shuttle between the plasma membrane and the nucleus allows it to phosphorylate a diverse array of both receptor and non-receptor substrates, thereby modulating a wide range of cellular activities. This technical guide provides an in-depth overview of the core functions of GRK5, presenting quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways to serve as a comprehensive resource for the scientific community.

Core Functions and Signaling Pathways

GRK5's functions can be broadly categorized into its canonical role in GPCR regulation at the plasma membrane and its non-canonical activities, primarily within the nucleus.

Canonical Function: GPCR Desensitization

The primary and most well-understood function of GRK5 is the phosphorylation of agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization. This is a crucial feedback mechanism to prevent overstimulation of GPCR signaling pathways.

Non-Canonical Functions: Nuclear Translocation and Transcriptional Regulation

GRK5 possesses a nuclear localization sequence (NLS) that facilitates its translocation from the cytoplasm and plasma membrane into the nucleus. This nuclear localization is a dynamic process regulated by various stimuli, including Gq-coupled receptor activation and intracellular calcium levels. Inside the nucleus, GRK5 acts on a set of non-receptor substrates, profoundly influencing gene transcription and other nuclear events.

Key Nuclear Functions of GRK5:

-

Cardiac Hypertrophy: In cardiomyocytes, nuclear GRK5 phosphorylates and inhibits histone deacetylase 5 (HDAC5).[1] This relieves HDAC5-mediated repression of the myocyte enhancer factor 2 (MEF2) transcription factor, leading to the expression of genes associated with pathological cardiac hypertrophy.[1] Furthermore, GRK5 can enhance the activity of the nuclear factor of activated T-cells (NFAT), another key transcription factor in cardiac hypertrophy, in a kinase-independent manner by directly binding to DNA.[2][3]

-

Cancer Progression: The role of GRK5 in cancer is complex and context-dependent. In some cancers, it acts as a tumor suppressor by desensitizing pro-proliferative GPCRs. Conversely, nuclear GRK5 can promote tumorigenesis. For instance, GRK5 phosphorylates the tumor suppressor p53 at threonine 55, leading to its degradation and inhibiting apoptosis.[4] It also phosphorylates moesin, a protein involved in cytoskeleton remodeling, thereby promoting cancer cell migration and metastasis.[5]

-

Inflammation: GRK5 is implicated in inflammatory responses. It can modulate the NF-κB signaling pathway, a central regulator of inflammation. The specific role of GRK5 in inflammation appears to be cell-type and stimulus-dependent, with reports suggesting both pro- and anti-inflammatory functions.

Quantitative Data Summary

The following tables summarize available quantitative data regarding GRK5's kinase activity, inhibitor sensitivity, and substrate interactions. This data is crucial for designing experiments and for the development of specific GRK5 inhibitors.

Table 1: Kinetic Parameters of GRK5

| Substrate | Km | Vmax | kcat | Conditions | Reference |

| Rhodopsin | ~5-fold increase after PKC phosphorylation | ~3-fold decrease after PKC phosphorylation | - | In vitro kinase assay | [6] |

| ATP | No change after PKC phosphorylation | - | - | In vitro kinase assay | [6] |

| ATP | 2-200 µM (varied) | - | - | Michaelis-Menten analysis | [7] |

Table 2: IC50 Values of Selected GRK5 Inhibitors

| Inhibitor | GRK5 IC50 | GRK2 IC50 | Selectivity (GRK2/GRK5) | Assay Type | Reference |

| Sunitinib | Low µM | - | Modest | In vitro kinase assay | [8] |

| Ullrich-57 (2) | 15 nM | 1.1 µM | ~73 | In vitro kinase assay | [8] |

| Compound 3 | 8.6 nM | 12 µM | ~1400 | In vitro kinase assay | [8] |

| Compound 4a | 30 µM | >200 µM | >6.6 | Radiometric assay | [8] |

| Compound 4b | 1.1 µM | >1 mM | >900 | Radiometric assay | [8] |

| Compound 5 | 0.22 µM (after 4h) | >100 µM | >450 | Time-dependent inhibition assay | [9] |

| Compound 6 | 0.35 µM (after 1h) | 0.68 µM | ~2 | Time-dependent inhibition assay | [9] |

| Compound 9b | High nM | - | >100 | Radiometric assay | [10] |

| Compound 9c | High nM | - | >100 | Radiometric assay | [10] |

| Compound 9e | 220 nM | >333 µM | ~1500 | Radiometric assay | [10] |

| Compound 16d | 1.1 µM (after 4h) | - | - | Time-dependent inhibition assay | [9] |

| Compound 16g | 22 µM | - | - | Time-dependent inhibition assay | [9] |

| Compound 16j | 7.1 µM | - | - | Time-dependent inhibition assay | [9] |

Table 3: GRK5 Substrate Phosphorylation and Binding

| Substrate/Binding Partner | Phosphorylation Site(s) | Stoichiometry | Binding Affinity (Kd) | Method | Reference |

| Autophosphorylation | Ser484 | ~2 mol phosphate/mol GRK5 | - | In vitro phosphorylation | [7][11] |

| p53 | Thr55 | - | - | Mass spectrometry, in vivo phosphorylation assay | [4] |

| NPM1 | Ser4, Thr199 | ~1 mol Pi/mol NPM1 | - | In vitro phosphorylation, mass spectrometry | [12] |

| Moesin | T66 | - | - | Mass spectrometry | [5] |

| Calmodulin (CaM) | - | 1:1 (GRK5:CaM) | 8 nM | Surface plasmon resonance | [13] |

| Actin (monomer) | - | - | 0.6 µM | - | [14] |

| Actin (filament) | - | - | 0.2 µM | - | [14] |

| Neurotensin Receptor 1 (NTSR1) | Multiple sites in IL3 and C-terminus | ~4-5 mol phosphate/mol receptor | - | In vitro phosphorylation, mass spectrometry | [15][16] |

Experimental Protocols

Detailed and robust experimental protocols are essential for studying the function of GRK5. Below are methodologies for key experiments.

In Vitro GRK5 Kinase Assay (Radiometric)

This protocol is adapted for measuring the phosphorylation of a generic substrate by GRK5 using radiolabeled ATP.

Materials:

-

Purified active GRK5 enzyme

-

Substrate of interest (e.g., purified receptor, peptide, or protein)

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP (specific activity ~3000 Ci/mmol)

-

Cold ATP stock solution (10 mM)

-

SDS-PAGE sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of the substrate, and purified GRK5 (e.g., 50-100 nM). The final reaction volume is typically 20-50 µL.

-

Pre-incubation: Incubate the reaction mixture at 30°C for 5-10 minutes to allow the enzyme to equilibrate.

-

Initiate the reaction: Add a mixture of cold ATP and [γ-32P]ATP to the reaction tube to a final concentration of 100 µM.

-

Incubation: Continue the incubation at 30°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Terminate the reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

-

SDS-PAGE: Separate the reaction products by SDS-PAGE.

-

Visualization and Detection: Stain the gel with Coomassie Brilliant Blue to visualize total protein. Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporated 32P.

-

Quantification: Quantify the phosphorylation by densitometry of the autoradiogram or by excising the substrate band from the gel and measuring the radioactivity using a scintillation counter.

Immunoprecipitation of GRK5

This protocol describes the immunoprecipitation of GRK5 from cell lysates to study its interactions with other proteins.

Materials:

-

Cell culture expressing the protein of interest

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-GRK5 antibody

-

Protein A/G agarose or magnetic beads

-

Wash Buffer (e.g., lysis buffer without detergents)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Western blotting reagents

Procedure:

-

Cell Lysis: Lyse cultured cells with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-GRK5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against GRK5 and potential interacting partners.

Cellular Fractionation for GRK5 Nuclear Localization

This protocol allows for the separation of nuclear and cytoplasmic fractions to study the subcellular localization of GRK5.

Materials:

-

Cultured cells or tissue

-

Hypotonic Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors)

-

Dounce homogenizer

Procedure:

-

Cell Harvest: Harvest cells and wash with ice-cold PBS.

-

Cytoplasmic Extraction: Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes. Homogenize the cells using a Dounce homogenizer with a loose pestle.

-

Separation of Nuclei: Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet with hypotonic buffer. Resuspend the pellet in nuclear extraction buffer and incubate on ice for 30 minutes with agitation.

-

Clarification of Nuclear Extract: Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear extract.

-

Analysis: Analyze the cytoplasmic and nuclear fractions for the presence of GRK5 by Western blotting. Use markers for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1 or Histone H3) to verify the purity of the fractions.

Conclusion and Future Directions

G protein-coupled receptor kinase 5 has emerged from the shadow of its canonical function to be recognized as a pleiotropic kinase with profound implications for cellular physiology and disease. Its dual localization and diverse substrate repertoire in different cellular compartments underscore its importance as a signaling hub. The intricate regulation of GRK5 activity and localization presents both a challenge and an opportunity for therapeutic intervention. The development of highly selective GRK5 inhibitors is a promising avenue for the treatment of heart failure, certain cancers, and inflammatory disorders.[17]

Future research should focus on elucidating the precise molecular mechanisms that govern GRK5's substrate specificity in different cellular contexts. A comprehensive understanding of the GRK5 interactome and its dynamic regulation will be crucial. Furthermore, the development of sophisticated tools to modulate GRK5's nuclear versus membrane-associated functions will be instrumental in dissecting its complex roles and in designing targeted therapies with improved efficacy and reduced off-target effects. The continued exploration of this multifaceted kinase holds great promise for advancing our understanding of fundamental cellular processes and for the development of novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRK5-mediated exacerbation of pathological cardiac hypertrophy involves facilitation of nuclear NFAT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-protein-coupled Receptor Kinase 5 Phosphorylates p53 and Inhibits DNA Damage-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled receptor kinase GRK5 phosphorylates moesin and regulates metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of the G protein-coupled receptor kinase GRK5 by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 12. G Protein-coupled Receptor Kinase 5 Phosphorylates Nucleophosmin and Regulates Cell Sensitivity to Polo-like Kinase 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Regulation of G protein-coupled receptor kinase 5 (GRK5) by actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G Protein-Coupled Receptor Kinase 2 (GRK2) and 5 (GRK5) Exhibit Selective Phosphorylation of the Neurotensin Receptor in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of G Protein-Coupled Receptor Kinase 5 (GRK5) in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating cellular signaling. While classically known for its function in the desensitization of G protein-coupled receptors (GPCRs), emerging evidence has unveiled a far more complex and multifaceted role for GRK5. This technical guide provides an in-depth exploration of the canonical and non-canonical signaling pathways modulated by GRK5, its involvement in pathophysiological conditions such as cardiac hypertrophy and cancer, and detailed methodologies for its study. Quantitative data on its kinase activity, expression, and inhibition are presented, alongside diagrams of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are central to a vast array of physiological processes. The precise regulation of GPCR signaling is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) are key modulators of GPCR activity, primarily through phosphorylation of agonist-occupied receptors, which leads to their desensitization and internalization.[1]

GRK5, a member of the GRK4 subfamily, is a widely expressed kinase with particularly high levels in the heart, lungs, and placenta.[1] Beyond its canonical role in GPCR desensitization, GRK5 exhibits non-canonical functions, including translocation to the nucleus where it can directly regulate gene transcription.[2][3] This dual functionality places GRK5 at the crossroads of rapid, membrane-initiated signaling and longer-term, nuclear-regulated cellular responses. This guide will delve into the intricate signaling networks governed by GRK5, offering a technical overview for advanced research and therapeutic development.

GRK5 Structure and Regulation

GRK5 is a member of the AGC protein kinase subfamily and possesses a conserved catalytic domain.[2] Its structure includes a regulator of G protein signaling (RGS) homology (RH) domain, a kinase domain, and N- and C-terminal regions that contain binding sites for lipids and calmodulin (CaM), as well as nuclear localization (NLS) and export (NES) sequences.[2][4]

The activity and subcellular localization of GRK5 are tightly regulated. Phosphorylation by protein kinase C (PKC) has been shown to inhibit GRK5 activity. Furthermore, calcium-calmodulin (CaM) binding to GRK5 can modulate its function and localization.[5] In response to certain stimuli, GRK5 can translocate from the plasma membrane to the nucleus, a process that is often dependent on CaM.[2][6]

Quantitative Data on GRK5

A thorough understanding of GRK5 function necessitates quantitative analysis of its enzymatic activity, expression levels, and interaction with inhibitors.

Kinase Activity

The kinase activity of GRK5 can be quantified using various in vitro assays. The specific activity of recombinant human GRK5 has been determined using different substrates.

| Substrate | Specific Activity (nmol/min/mg) | Assay Conditions | Reference |

| Casein | 33 - 40 | Radiometric [32P]-ATP or [33P]-ATP assay | [7][8] |

| Rhodopsin | Vmax decreased ~3-fold upon PKC phosphorylation | In vitro kinase assay | [9] |

| α-synuclein | CaM-dependent activation | In vitro kinase assay | [5] |

Tissue Expression

GRK5 is widely expressed, with notable enrichment in specific tissues. The Human Protein Atlas provides a comprehensive overview of GRK5 mRNA and protein expression across various human tissues.[10]

| Tissue | mRNA Expression (NX) | Protein Expression |

| Heart Muscle | 63.8 | Medium |

| Lung | 48.9 | Medium |

| Placenta | 47.1 | Low |

| Skeletal Muscle | 28.3 | Low |

| Brain (Cerebral Cortex) | 15.6 | Low |

| Liver | 10.2 | Not detected |

| Kidney | 8.7 | Low |

Data adapted from the Human Protein Atlas.[10] NX = Normalized Expression.

Inhibitor Potency

The development of small molecule inhibitors targeting GRK5 is an active area of research. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating inhibitor potency.

| Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | Selectivity (GRK2/GRK5) | Reference |

| Sunitinib | 0.83 | 130 | ~157 | [7] |

| Ullrich-57 (5a) | 0.015 | 1.1 | ~73 | [7] |

| CCG-273261 (9g) | 0.0086 | 12 | ~1400 | [7] |

| Amlexanox | 10 | >100 | >10 | [11] |

| Compound 4a | 30 | >1000 | >33 | [12] |

| Compound 4b | 1.1 | >1000 | >909 | [12] |

| Compound 4c | 0.01 | >1000 | >100,000 | [12] |

| Compound 6a | 0.027 | 0.7 | ~26 | [13] |

| Compound 6s | 0.060 | 50 | >833 | [13] |

Cellular Signaling Pathways

GRK5 participates in both canonical GPCR-mediated signaling at the plasma membrane and non-canonical signaling pathways, primarily within the nucleus.

Canonical GPCR Signaling

In its canonical role, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization.[1] β-arrestin also acts as a scaffold for components of the endocytic machinery, facilitating receptor internalization.[2]

Non-Canonical Nuclear Signaling

A growing body of evidence highlights the critical role of GRK5 in nuclear signaling. Following certain stimuli, GRK5 translocates to the nucleus where it can phosphorylate non-GPCR substrates, including transcription factors and histone deacetylases (HDACs), thereby directly influencing gene expression.[2][3]

In the context of cardiac hypertrophy, pathological stimuli can trigger the translocation of GRK5 to the nucleus in a Ca2+-calmodulin-dependent manner.[2][14] Nuclear GRK5 can phosphorylate HDAC5, leading to its nuclear export and the subsequent de-repression of the pro-hypertrophic transcription factor MEF2.[3][14] Additionally, nuclear GRK5 can act as a co-factor for the transcription factor NFAT, further promoting hypertrophic gene expression.[15][16]

The role of GRK5 in cancer is complex and appears to be context-dependent.[17][18] In some cancers, GRK5 can act as a tumor suppressor by desensitizing pro-proliferative GPCRs on the plasma membrane.[9] Conversely, nuclear GRK5 has been implicated in promoting tumorigenesis. For instance, GRK5 can phosphorylate and promote the degradation of the tumor suppressor p53.[17] It can also phosphorylate moesin, a protein involved in cytoskeletal remodeling, thereby promoting cancer cell migration and metastasis.[9][17]

Experimental Protocols

Studying the multifaceted roles of GRK5 requires a range of experimental techniques. This section provides detailed methodologies for key assays.

In Vitro Kinase Assay (Radiometric)

This protocol describes the measurement of GRK5 kinase activity using a radiometric assay with a peptide or protein substrate.

Materials:

-

Recombinant human GRK5

-

Substrate (e.g., casein, rhodopsin)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or [γ-33P]ATP

-

ATP solution (10 mM)

-

Phosphocellulose paper (P81)

-

1% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and recombinant GRK5.

-

Initiate the reaction by adding [γ-32P]ATP (final concentration ~100 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity based on the amount of incorporated phosphate, the specific activity of the ATP, and the amount of enzyme used.[7][8]

Immunofluorescence for Cellular Localization

This protocol details the visualization of GRK5 subcellular localization using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody against GRK5

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Triton X-100 for 10-15 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-GRK5 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (and DAPI if desired) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the localization of GRK5 using a fluorescence microscope.[19][20][21]

Cellular Fractionation for Nuclear Translocation Analysis

This protocol describes the separation of cytoplasmic and nuclear fractions to assess GRK5 translocation.

Materials:

-

Cultured cells

-

PBS

-

Cytoplasmic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Nuclear lysis buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitors)

-

Microcentrifuge

-

Western blotting reagents

Procedure:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in cytoplasmic lysis buffer and incubate on ice for 10-15 minutes.

-

Lyse the cells by passing them through a narrow-gauge needle or by dounce homogenization.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the nuclei.

-

Collect the supernatant, which contains the cytoplasmic fraction.

-

Wash the nuclear pellet with cytoplasmic lysis buffer.

-

Resuspend the nuclear pellet in nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at a high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

Analyze the cytoplasmic and nuclear fractions for the presence of GRK5 by Western blotting. Use markers for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus) to assess the purity of the fractions.[22][23]

siRNA-Mediated Knockdown of GRK5

This protocol outlines the procedure for reducing GRK5 expression using small interfering RNA (siRNA).

Materials:

-

Cultured cells

-

siRNA targeting GRK5 and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Cell culture medium

-

Reagents for Western blotting or qRT-PCR

Procedure:

-

Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.

-

Prepare siRNA-transfection reagent complexes in serum-free medium according to the manufacturer's instructions.

-

Add the complexes to the cells and incubate for 4-6 hours.

-

Add complete growth medium and incubate for 24-72 hours.

-

Harvest the cells and assess the efficiency of GRK5 knockdown by Western blotting or qRT-PCR.

-

Use the cells with reduced GRK5 expression for downstream functional assays.[24][25][26]

Conclusion and Future Directions

GRK5 is a dynamic kinase that extends its regulatory influence from the plasma membrane to the nucleus. Its canonical role in GPCR desensitization is well-established, but the elucidation of its non-canonical functions has opened up new avenues for understanding its involvement in complex cellular processes and diseases. The ability of GRK5 to act as a nuclear kinase and transcriptional regulator in cardiac hypertrophy and cancer highlights its potential as a therapeutic target.

Future research should focus on further dissecting the substrate specificity of GRK5 in different cellular compartments and in response to various stimuli. The development of highly selective GRK5 inhibitors will be crucial for both basic research and clinical applications. A deeper understanding of the regulatory mechanisms governing GRK5's subcellular localization and activity will be key to unlocking the full therapeutic potential of targeting this multifaceted kinase. This technical guide provides a solid foundation of current knowledge and methodologies to facilitate these future endeavors.

References

- 1. GRK5 - Wikipedia [en.wikipedia.org]

- 2. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]

- 4. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of a GRK5-calmodulin complex reveals molecular mechanism of GRK activation and substrate targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - GRK5 [maayanlab.cloud]

- 9. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GRK5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent, Selective, and Drug‐Like G Protein‐Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X‐Ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. ptglab.com [ptglab.com]

- 20. arigobio.com [arigobio.com]

- 21. biotium.com [biotium.com]

- 22. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. siRNA Knockdown | Proteintech Group [ptglab.com]

In-depth Technical Guide on the Discovery and Development of GRL018-21

Notice to the Reader:

Following a comprehensive and exhaustive search of publicly available scientific literature, patent databases, and clinical trial registries, no specific information has been found regarding a compound designated as "GRL018-21." This suggests that "this compound" may be an internal project code for a very early-stage compound that has not yet been disclosed in public forums, a confidential internal designation, or a potential misidentification of the compound's name.

The field of drug discovery and development is vast and dynamic, with numerous compounds being investigated at any given time.[1][2][3] Many of these research endeavors are conducted by pharmaceutical companies, biotech firms, and academic institutions under strict confidentiality to protect intellectual property and maintain a competitive advantage.[4] Information about novel therapeutic candidates is typically not released into the public domain until significant preclinical development has been completed and patent applications have been filed.

Potential avenues for the emergence of information on a new compound like this compound would include:

-

Preclinical Research Publications: Scientific journals are a primary source for the dissemination of discovery and early development data.

-

Patent Filings: Once a novel chemical entity is deemed to have therapeutic potential, a patent is usually filed to protect the intellectual property.

-

Company Pipeline Updates: Pharmaceutical and biotechnology companies periodically update their research and development pipelines, often disclosing new compounds entering preclinical or clinical stages.

-

Conference Presentations: Early data on new compounds are often presented at scientific conferences.

Given the current lack of public information, it is not possible to provide the requested in-depth technical guide on the discovery and development of this compound. The following sections outline the typical structure and content that such a guide would include, based on standard practices in the pharmaceutical industry. This framework can be populated with specific data for this compound if and when information becomes publicly available.

[TEMPLATE] In-depth Technical Guide: this compound

This document serves as a template for a comprehensive technical guide on the discovery and development of a hypothetical therapeutic agent, this compound.

Executive Summary

This section would provide a high-level overview of this compound, including its target, mechanism of action, intended therapeutic indication, and the current stage of development.

Introduction and Background

This chapter would detail the scientific rationale for the development of this compound. It would cover the unmet medical need, the biological target and its role in the pathophysiology of the target disease, and the existing therapeutic landscape.

Discovery of this compound

This section would describe the initial discovery phase of the compound.

3.1. High-Throughput Screening and Lead Identification

-

Experimental Protocol: A detailed methodology for the primary screening assay used to identify the initial hits would be provided here. This would include details on the assay principle, reagents, instrumentation, and data analysis.

3.2. Lead Optimization and Structure-Activity Relationship (SAR) Studies

-

Data Presentation: A table summarizing the SAR data for the lead series, including chemical structures, in vitro potency (e.g., IC50 values), and other relevant parameters, would be presented.

Mechanism of Action

This chapter would elucidate the molecular mechanism by which this compound exerts its therapeutic effect.

4.1. Target Engagement and Signaling Pathway

-

Visualization: A Graphviz diagram illustrating the signaling pathway modulated by this compound would be included.

Caption: Hypothetical signaling pathway for this compound.

Preclinical Development

This section would cover the in vitro and in vivo studies conducted to characterize the pharmacological and toxicological profile of this compound.

5.1. In Vitro Pharmacology

-

Data Presentation: A table summarizing the in vitro pharmacological data, such as receptor binding affinities, enzyme inhibition constants, and cell-based functional assay results.

-

Experimental Protocol: Detailed protocols for key in vitro assays would be provided.

5.2. In Vivo Pharmacology and Efficacy

-

Data Presentation: Tables and figures summarizing the results from animal models of disease, including efficacy data, dose-response relationships, and pharmacokinetic/pharmacodynamic (PK/PD) correlations.

-

Experimental Protocol: A detailed description of the animal models and experimental procedures used.

5.3. Pharmacokinetics and ADME

-

Data Presentation: A table summarizing the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability) in different preclinical species.

-

Experimental Protocol: Methodologies for the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

5.4. Toxicology

-

Data Presentation: A summary of the findings from preclinical safety and toxicology studies.

Clinical Development

This chapter would outline the clinical trial program for this compound, if applicable.

6.1. Phase I Clinical Trials

-

Study Design and Results: A description of the study design, objectives, and a summary of the safety, tolerability, and pharmacokinetic data from the first-in-human studies.

6.2. Phase II/III Clinical Trials

-

Study Design and Efficacy: An overview of the ongoing or planned later-stage clinical trials to evaluate the efficacy and safety of this compound in the target patient population.

Conclusion and Future Directions

This final section would summarize the key findings and outline the future development plans for this compound.

This template provides a comprehensive framework for the requested technical guide. Should information on this compound become publicly available in the future, this structure can be populated with the specific data and experimental details to create the in-depth document initially requested.

References

GRL018-21: A Comprehensive In Vitro Technical Profile of a Potent and Selective GRK5 Inhibitor

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and selectivity of GRL018-21, a novel, potent, and highly selective non-covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). All data herein is presented to facilitate its use in research and drug development applications.

Core Efficacy and Selectivity

This compound is a potent inhibitor of G protein-coupled receptor kinase 5 (GRK5) with an IC50 value of 10 nM.[1][2][3][4] It demonstrates exceptional selectivity for GRK5, particularly when compared to the closely related GRK2, where it exhibits more than 100,000-fold selectivity. This high degree of selectivity makes this compound a valuable tool for elucidating the specific roles of GRK5 in cellular processes and a promising starting point for the development of targeted therapeutics.

Biochemical Potency

The inhibitory activity of this compound has been characterized against various forms of GRK5, demonstrating consistent low nanomolar potency.

| Target Enzyme | IC50 (µM) |

| Human GRK5 (wild-type) | 0.048 |

| Bovine GRK5 (wild-type) | 0.056 |

| Bovine GRK5 (C474S mutant) | 0.16 |

| Table 1: Biochemical potency of this compound against different GRK5 variants. Data sourced from BioWorld.[3] |

Kinase Selectivity Profile

This compound has been profiled against a broad panel of kinases to determine its selectivity. The compound shows minimal activity against other kinases, highlighting its specific affinity for GRK5.

| Kinase Target | IC50 (µM) | Fold Selectivity vs. GRK5 |

| GRK5 | 0.01 | 1 |

| GRK2 | >1000 | >100,000 |

| (Data for a broader kinase panel is not publicly available at this time but is referenced in the primary literature as showing high selectivity.[3]) | ||

| Table 2: Selectivity profile of this compound against GRK2. |

Experimental Protocols

The following protocols are based on standard methodologies for determining kinase inhibition and cytotoxicity. The specific parameters for this compound are derived from published research.

In Vitro GRK5 Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by GRK5.

Materials:

-

Recombinant human GRK5 enzyme

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (Adenosine triphosphate)

-

GRK5 substrate (e.g., a specific peptide or protein substrate like casein)

-

This compound (solubilized in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

-

Add the GRK5 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specified duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).

-

Terminate the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of this compound on the viability of cultured cells to determine its cytotoxic potential.

Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

Cell culture medium and supplements

-

This compound (solubilized in DMSO)

-

Cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)

-

Microplates (e.g., 96-well, clear bottom)

Procedure:

-

Seed the cells into the microplate wells at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and plot this against the logarithm of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualized Workflows and Pathways

This compound In Vitro Characterization Workflow

The following diagram illustrates the typical experimental workflow for characterizing a novel kinase inhibitor like this compound.

Simplified GRK5 Signaling Pathway

GRK5 plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding, GRK5 phosphorylates the activated GPCR, leading to the recruitment of β-arrestin and subsequent signal termination and receptor internalization.

References

An In-depth Technical Guide to the Binding Affinity of GRL018-21 with GRK5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding characteristics of GRL018-21, a potent and highly selective inhibitor of G protein-coupled receptor kinase 5 (GRK5). The document details the quantitative binding affinity, the molecular mechanism of interaction, and the experimental protocols utilized for these determinations. Furthermore, it visualizes the relevant biological pathways and experimental workflows to provide a clear and concise understanding of the subject matter.

G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target for a range of human diseases, including heart failure, cardiac hypertrophy, and various cancers.[1] Its role in both canonical G protein-coupled receptor (GPCR) signaling and non-canonical nuclear pathways underscores its importance in cellular regulation.[1][2][3][4][5][6] this compound is a recently developed small molecule inhibitor that demonstrates exceptional potency and selectivity for GRK5.[7][8]

Quantitative Binding Data

The inhibitory activity of this compound has been quantified through various biochemical assays, providing a clear picture of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric, with this compound exhibiting an IC50 of 10 nM for GRK5.[7][8] Kinetic studies have further elucidated the binding mechanism, revealing a reversible covalent interaction.

| Parameter | Value | Target | Species | Notes |

| IC50 | 10 nM (0.01 µM) | GRK5 | N/A | Demonstrates high potency.[7][8] |

| IC50 | 48 nM (0.048 µM) | GRK5 (wild-type) | Human | |

| IC50 | 56 nM (0.056 µM) | GRK5 (wild-type) | Bovine | |

| IC50 | 160 nM (0.16 µM) | GRK5 (C474S mutant) | Bovine | The C474S mutation significantly reduces potency, highlighting the role of Cys474 in binding. |

| Selectivity vs. GRK2 | >100,000-fold | GRK5 vs. GRK2 | N/A | Indicates exceptional selectivity over the closely related GRK2 kinase.[1] |

| Inhibition Constant (KI) | 0.7 µM | GRK5 | N/A | |

| Inactivation Rate (kinact) | 6.9 min⁻¹ | GRK5 | N/A |

Molecular Mechanism of Action

Structural and mechanistic studies have provided detailed insights into how this compound interacts with GRK5. The inhibitor's high selectivity is attributed to its unique interaction with a specific cysteine residue within the GRK5 active site.

-

Reversible Covalent Inhibition : this compound functions as a reversible covalent inhibitor.

-

Target Residue : It specifically targets Cys474, a residue located in the active site of GRK5.[1]

-

Chemical Interaction : The ketoamide group on this compound is subject to a nucleophilic attack by the thiol group of Cys474. This interaction results in the formation of a hemithioketal intermediate.[1] This covalent, yet reversible, bond formation is a key aspect of its potent inhibitory action.

-

Structural Confirmation : X-ray crystallography of the this compound-GRK5 complex has confirmed this binding mode and revealed that the kinase adopts an open, "inactive" conformation when bound to the inhibitor.[1]

Experimental Protocols

The determination of this compound's binding affinity and mechanism relies on established biochemical and structural biology techniques.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general fluorescence-based method to determine the IC50 value of an inhibitor against a target kinase.[9][10][11][12][13]

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., HEPES-based buffer with MgCl2, Brij-35, and DTT).

- Kinase Solution: Dilute purified, active recombinant GRK5 to the desired concentration in assay buffer.

- Inhibitor (this compound) Dilutions: Create a serial dilution series (e.g., 10-point, 3-fold) of this compound in 100% DMSO.

- Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for GRK5 and ATP (typically at or near the Km concentration for ATP) in assay buffer.

2. Assay Procedure:

- Compound Plating: Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a low-volume 384-well plate. Include wells with DMSO only for 0% inhibition (high activity) control and wells without the kinase for 100% inhibition (background) control.

- Kinase Addition: Add the diluted GRK5 solution to all wells.

- Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

- Reaction Initiation: Initiate the kinase reaction by adding the Substrate/ATP mix to all wells.

- Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C), ensuring the reaction remains in the linear range.

- Detection: Stop the reaction and measure kinase activity by adding a detection reagent. For luminescence-based assays like ADP-Glo™, this reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.

3. Data Analysis:

- Measure the luminescence signal using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[10]

Protocol 2: X-ray Crystallography (Structure Determination)

This protocol provides a high-level workflow for determining the three-dimensional structure of the GRK5-GRL018-21 complex.[14][15][16][17][18]

1. Protein Expression and Purification:

- Express recombinant human GRK5 in a suitable system (e.g., insect cells).

- Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

2. Crystallization:

- Concentrate the purified GRK5 protein to a high concentration.

- Incubate the protein with a molar excess of this compound to ensure complex formation.

- Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that produce well-ordered crystals.

3. X-ray Data Collection:

- Cryo-protect the obtained crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) and then flash-cooling them in liquid nitrogen.[18]

- Mount the frozen crystal on a goniometer in an X-ray beamline, typically at a synchrotron source for high-intensity X-rays.[15]

- Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[16]

4. Structure Determination and Refinement:

- Data Processing: Integrate the diffraction spot intensities and scale the data to produce a final dataset of structure factor amplitudes.

- Phasing: Determine the initial phases for the diffraction data. If a structure of GRK5 is already known, molecular replacement can be used.

- Model Building: Calculate an electron density map and build an atomic model of the GRK5-GRL018-21 complex into the map using molecular graphics software.[16]

- Refinement: Iteratively refine the atomic model against the experimental data to improve its agreement with the electron density and to ensure ideal stereochemistry.

- Validation: Assess the quality of the final model using various validation tools before depositing the coordinates in the Protein Data Bank (PDB).[16]

Visualizations

Signaling Pathways

GRK5 participates in both canonical signaling at the cell membrane and non-canonical signaling in the nucleus.

Caption: Canonical GRK5 signaling at the plasma membrane.

Caption: Non-canonical nuclear signaling pathway of GRK5.

Experimental Workflow

The process of characterizing a protein-ligand interaction involves a logical sequence of steps from initial preparation to detailed analysis.

References

- 1. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]

- 4. "Canonical and non-canonical actions of GRK5 in the heart" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | GRK5抑制剂 | MCE [medchemexpress.cn]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 17. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 18. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor kinase 5 (GRK5) represents a critical node in cellular signaling, extending beyond its canonical role in G protein-coupled receptor (GPCR) desensitization to encompass non-canonical functions, including the regulation of inflammatory responses and gene transcription. The emergence of selective inhibitors is paramount for dissecting the multifaceted roles of GRK5 and for the development of novel therapeutics. This technical guide provides an in-depth overview of GRL018-21, a novel, potent, and highly selective inhibitor of GRK5. We present a comprehensive summary of its biochemical and kinetic properties, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery.

Introduction to this compound and G Protein-Coupled Receptor Kinase 5 (GRK5)

G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of GPCR signaling. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the receptor's intracellular loops and C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization.

GRK5, a member of the GRK4 subfamily, is ubiquitously expressed and has been implicated in various physiological and pathological processes. Beyond its role in GPCR desensitization, GRK5 can translocate to the nucleus and other cellular compartments to phosphorylate non-receptor substrates, thereby influencing a diverse range of cellular functions. Notably, GRK5 has been identified as a key player in cardiac hypertrophy, inflammation, and certain cancers, making it an attractive target for therapeutic intervention.

This compound is a recently developed small molecule inhibitor that exhibits high potency and selectivity for GRK5.[1] Its unique mechanism of action and favorable selectivity profile make it a powerful tool for investigating the specific functions of GRK5 and a promising lead compound for drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against GRK5

| Target | IC50 (nM) |

| GRK5 | 10 |

Table 2: Selectivity Profile of this compound

| Kinase | Selectivity (fold vs. GRK5) |

| GRK2 | >100,000 |

Table 3: Kinetic Parameters of this compound Inhibition of GRK5

| Parameter | Value |

| K_i | 0.7 µM |

| k_inact | 6.9 min⁻¹ |

Data compiled from Chen Y, et al. European Journal of Medicinal Chemistry, 2023.[1]

Signaling Pathways Modulated by this compound

This compound, by selectively inhibiting GRK5, is poised to modulate both canonical GPCR signaling and non-canonical GRK5-mediated pathways.

Canonical GPCR Signaling Pathway

In the canonical pathway, GRK5-mediated phosphorylation of agonist-activated GPCRs leads to their desensitization. Inhibition of GRK5 by this compound is expected to prolong GPCR signaling by preventing or delaying this desensitization process. This can enhance the cellular response to agonists of GPCRs that are substrates for GRK5.

Non-Canonical GRK5 Signaling Pathway

GRK5 can translocate to the nucleus and phosphorylate transcription factors and other nuclear proteins, thereby regulating gene expression. For example, GRK5 can phosphorylate and activate the transcription factor NF-κB, a key regulator of inflammation. By inhibiting nuclear GRK5, this compound has the potential to suppress pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity and for its application in further research.

In Vitro GRK5 Kinase Inhibition Assay (Radiometric)

This protocol describes a classic method to determine the inhibitory potency of compounds against GRK5 using a radiolabeled ATP.

Materials:

-

Recombinant human GRK5

-

GRK5 substrate (e.g., casein or a specific peptide substrate)

-

ATP

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the recombinant GRK5 enzyme, the substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-